molecular formula C20H30O3 B14080731 (+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol

(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol

Cat. No.: B14080731
M. Wt: 318.4 g/mol
InChI Key: AAIHVZNCFQTVCA-BZUAXINKSA-N
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Description

(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol is a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC). It is structurally similar to THC but has distinct chemical properties and biological effects. This compound has gained attention due to its potential therapeutic applications and its presence in various cannabis-related products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol typically involves the hydrogenation of THC. The process begins with the acid-catalyzed cyclization of cannabidiol (CBD) to produce delta-8-tetrahydrocannabinol (Δ8-THC). This intermediate is then subjected to catalytic hydrogenation to yield this compound . The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of (+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol involves its interaction with cannabinoid receptors, primarily CB1 and CB2. Upon binding to these receptors, the compound modulates the release of neurotransmitters and influences various signaling pathways. This interaction results in effects such as analgesia, anti-inflammatory responses, and potential psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol is unique due to its semi-synthetic nature and distinct chemical structure. Unlike its natural counterparts, it offers greater chemical stability and can be produced in a controlled manner. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(6aR,9R,10aR)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol

InChI

InChI=1S/C20H30O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,14-16,21-22H,4-9,12H2,1-3H3/t14-,15-,16-/m1/s1

InChI Key

AAIHVZNCFQTVCA-BZUAXINKSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O

Origin of Product

United States

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